molecular formula C14H27NO5 B13575506 (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid

(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid

Cat. No.: B13575506
M. Wt: 289.37 g/mol
InChI Key: WBHDVLYPXNXQAW-UWVGGRQHSA-N
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Description

This compound is a chiral carboxylic acid featuring dual tert-butoxycarbonyl (Boc) protecting groups. The (3S,4S) stereochemistry indicates specific spatial arrangements at positions 3 and 4 of the pentanoic acid backbone, which are critical for its interactions in biological systems or synthetic applications. The tert-butoxy groups enhance steric protection of the amino and hydroxyl functionalities, making it a valuable intermediate in peptide synthesis and drug development. Its molecular formula is C₁₄H₂₅NO₅ (calculated based on structural analogs in and ), with a molecular weight of ~299.35 g/mol.

Properties

Molecular Formula

C14H27NO5

Molecular Weight

289.37 g/mol

IUPAC Name

(3S,4S)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C14H27NO5/c1-9(19-13(2,3)4)10(8-11(16)17)15-12(18)20-14(5,6)7/h9-10H,8H2,1-7H3,(H,15,18)(H,16,17)/t9-,10-/m0/s1

InChI Key

WBHDVLYPXNXQAW-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H]([C@H](CC(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C

Canonical SMILES

CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid typically involves:

  • Introduction of stereocenters with defined configuration (3S,4S)
  • Protection of amino and hydroxyl groups with tert-butoxycarbonyl (Boc) and tert-butoxy groups, respectively
  • Formation of the pentanoic acid backbone with appropriate functionalization

Key Synthetic Steps

Step 1: Formation of the amino acid backbone with stereocontrol

  • Starting from suitable chiral precursors or via asymmetric synthesis (e.g., asymmetric epoxidation or Strecker reaction) to install the (3S,4S) stereochemistry.
  • For example, asymmetric epoxidation of alkenes followed by ring opening can yield diastereomerically pure intermediates.
  • The Strecker reaction (reaction of an aldehyde with ammonia and cyanide) can be employed to form amino nitriles, which upon hydrolysis yield amino acids with controlled stereochemistry. Diastereomeric mixtures can be separated by chromatography if necessary.

Step 2: Protection of the amino group with tert-butoxycarbonyl (Boc) group

  • The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine) in solvents like dichloromethane or dimethylformamide.
  • This step prevents unwanted reactions on the amino function during subsequent transformations.

Step 3: Protection of the hydroxyl group as a tert-butyl ether

  • The hydroxyl group at C4 is protected by introducing a tert-butoxy group, typically via reaction with tert-butyl halides or tert-butyl alcohol derivatives under acidic or basic catalysis.
  • This protection enhances compound stability and prevents side reactions during further synthetic steps.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Asymmetric synthesis of stereocenters Use of chiral catalysts (e.g., (+)- or (−)-DIPT) for epoxidation; Strecker reaction with aldehydes and cyanide Diastereomeric ratio control; chromatographic separation if needed
2 Amino protection Di-tert-butyl dicarbonate (Boc2O), triethylamine, DCM or DMF, 0–25 °C Mild conditions to avoid racemization
3 Hydroxyl protection tert-Butyl halide or tert-butanol, acid or base catalysis, solvents like DCM or toluene Steric bulk of tert-butyl group provides excellent selectivity and stability
4 Oxidation to carboxylic acid Jones reagent (CrO3/H2SO4), or other mild oxidants, low temperature Compatible with Boc and tert-butyl groups; avoid harsh conditions that remove protections

Purification and Characterization

  • Purification is commonly achieved by silica-gel chromatography or recrystallization.
  • Diastereomeric mixtures formed during stereoselective steps can be separated by flash chromatography or preparative thin-layer chromatography (TLC).
  • The final product's stereochemistry and purity are confirmed by NMR spectroscopy, optical rotation, and mass spectrometry. The tert-butyl groups provide characteristic singlets in ^1H NMR, facilitating analysis.

Research Findings and Literature Insights

  • The use of bulky tert-butyl protecting groups is favored for their steric effects, which improve diastereoselectivity and facilitate chromatographic separation.
  • Reaction temperatures for halogenation and oxidation steps are crucial, typically ranging from −20 °C to room temperature to maximize yield and minimize side reactions.
  • The compound can be synthesized via multi-step routes starting from simpler amino acid derivatives or aldehydes, employing well-established organic transformations such as the Strecker reaction, epoxidation, and carbamate protection.

Summary Table of Preparation Route

Stage Reaction Type Key Reagents Conditions Outcome
Chiral center formation Asymmetric epoxidation/Strecker Chiral catalysts, aldehydes, cyanide 0 to room temp (3S,4S)-configured intermediate
Amino protection Carbamate formation Di-tert-butyl dicarbonate, base 0–25 °C, inert solvent Boc-protected amino group
Hydroxyl protection Ether formation tert-butyl halide/alcohol, catalyst Mild acid/base, RT tert-butoxy protected hydroxyl
Carboxylic acid formation Oxidation Jones reagent or mild oxidant 0 °C to RT Pentanoic acid backbone
Purification Chromatography/Recrystallization Silica gel, solvents Ambient Pure, stereochemically defined product

This detailed synthesis approach to (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid reflects current best practices in chiral amino acid derivative preparation, emphasizing stereochemical control, protective group strategy, and mild reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions allow for the replacement of leaving groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid is used as a building block in the synthesis of complex molecules, particularly peptides and peptidomimetics. Its protective groups facilitate selective reactions and enhance the stability of intermediates.

Biology

In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein folding. Its steric bulk can influence the conformation of peptides, providing insights into structure-activity relationships.

Medicine

In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The protective groups can be modified to enhance bioavailability and target specificity.

Industry

In the industrial sector, (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid is employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its robust synthetic routes and versatile reactivity make it a valuable intermediate.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy and Boc groups can influence the binding affinity and specificity of the compound, modulating its biological activity. Pathways involved may include enzymatic catalysis, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between "(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid" and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Applications/Notes
(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid C₁₄H₂₅NO₅ ~299.35 Dual tert-butoxy groups at positions 3 and 4 (3S,4S) Peptide synthesis intermediate; enhanced steric protection
(3S)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid () C₁₀H₁₉NO₄ 217.27 Single tert-butoxy group at position 3; lacks 4-substituent (3S) Simpler backbone; used in basic Boc-protection strategies
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid () C₁₁H₂₁NO₄ 231.29 Methyl group at position 4; single Boc group (3S) Increased hydrophobicity due to methyl substitution; potential for lipophilic drug design
(3R,4S)-4-tert-butoxycarbonylamino-3-hydroxy-5-(p-hydroxyphenyl)-pentanoic acid () C₁₆H₂₃NO₆ 325.36 Hydroxyl group at position 3; p-hydroxyphenyl at position 5 (3R,4S) Enhanced polarity and hydrogen-bonding capacity; possible use in targeted therapies
BOC-(3S,4S)-4-AMINO-3-HYDROXY-5-(4'-BENZOXYPHENYL)PENTANOIC ACID () C₂₃H₂₈N₂O₇ 444.48 Benzoxyphenyl group at position 5; hydroxyl at position 3 (3S,4S) Aromatic interactions in drug binding; higher molecular complexity

Key Structural and Functional Insights:

Steric Effects : The dual tert-butoxy groups in the target compound provide superior steric protection compared to analogs with single Boc groups (e.g., ). This makes it less prone to unintended deprotection during synthesis.

Hydrophobicity : Methyl-substituted analogs () exhibit increased lipophilicity (logP ~1.8 vs. ~1.2 for the target compound), impacting membrane permeability.

Stereochemical Sensitivity : The (3R,4S) configuration in ’s compound may result in divergent biological activity compared to the (3S,4S) target compound, highlighting the importance of chirality in drug efficacy.

Biological Activity

The compound (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid , often referred to as a tert-butoxycarbonyl (Boc) protected amino acid, is of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

  • IUPAC Name : (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid
  • Molecular Formula : C14H26N2O4
  • Molecular Weight : 286.37 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid is largely attributed to its role as an amino acid derivative. Compounds with similar structures have been shown to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Pharmacological Effects

  • Antimicrobial Activity : Some studies indicate that amino acids with tert-butoxy groups can exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
  • Inhibition of Enzymatic Activity : Research has shown that certain Boc-protected amino acids can inhibit enzymes such as arginase, which is implicated in cancer metabolism. This inhibition may lead to reduced tumor growth and improved therapeutic outcomes .
  • Neuroprotective Effects : There is emerging evidence that amino acid derivatives can exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

  • Study on Arginase Inhibition : A study published in the Journal of Medicinal Chemistry explored the role of arginase inhibitors in cancer treatment. The findings suggested that compounds similar to (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid could selectively inhibit arginase activity, thus enhancing the efficacy of other anticancer agents .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of various Boc-protected amino acids. The results indicated that certain derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .

Data Table

Property Value
IUPAC Name(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
CAS NumberNot specified
Antimicrobial ActivityYes
Enzyme InhibitionArginase

Research Findings

  • Inhibition Studies : The compound has been shown to inhibit specific enzymes at micromolar concentrations, indicating a potential for therapeutic applications in metabolic disorders and cancer.
  • Toxicity Assessment : Preliminary toxicity studies suggest that while the compound exhibits biological activity, careful consideration must be given to dosage to avoid adverse effects.
  • Synergistic Effects : When combined with other therapeutic agents, (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid may enhance the overall efficacy of treatment regimens.

Q & A

Basic: What are the common synthetic routes for (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid?

Answer:
Synthesis typically involves sequential protection of amino and hydroxyl groups using tert-butoxycarbonyl (Boc) and tert-butyl ether protecting groups. Key steps include:

  • Amino Protection : Reaction with Boc anhydride (Boc₂O) in a basic medium (e.g., triethylamine) to introduce the Boc group .
  • Hydroxyl Protection : tert-Butyl ether formation via alkylation with tert-butyl bromide under mild acidic conditions .
  • Carboxylic Acid Activation : Final deprotection using trifluoroacetic acid (TFA) to yield the free carboxylic acid .
    Chromatography (HPLC or column) is critical for isolating intermediates and ensuring >95% purity .

Basic: How is structural integrity confirmed for this compound?

Answer:
Analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry (e.g., coupling constants for chiral centers) and Boc group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 210–254 nm .

Advanced: How can reaction conditions be optimized to mitigate racemization during synthesis?

Answer:
Racemization risks arise during Boc deprotection or acidic workups. Mitigation strategies:

  • Low-Temperature Deprotection : Use TFA at 0–4°C to minimize acid-catalyzed stereochemical scrambling .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .
  • Catalyst Screening : Chiral catalysts (e.g., L-proline derivatives) may enhance enantiomeric excess (ee) .
    Validate ee via chiral HPLC with columns like Chiralpak AD-H .

Advanced: How to resolve contradictions in NMR data for Boc-protected intermediates?

Answer:
Discrepancies in NMR signals (e.g., split peaks for tert-butyl groups) often stem from:

  • Rotameric Isomerism : Boc groups can adopt multiple conformations; use variable-temperature NMR (VT-NMR) to coalesce split signals .
  • Impurity Artifacts : Trace solvents (e.g., DMSO) or water may distort signals. Dry samples rigorously and use deuterated solvents with low water content .
    Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Basic: What are the storage and handling protocols for this compound?

Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of Boc groups .
  • Handling : Use anhydrous conditions (glovebox or Schlenk line) during synthesis. For aqueous workups, maintain pH >5 to avoid premature deprotection .

Advanced: What strategies are used to assess its stability under biological assay conditions?

Answer:

  • pH Stability Profiling : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS. Boc groups are stable at pH >7 but hydrolyze rapidly in acidic media (e.g., lysosomal pH 4.5) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures (>150°C typical for Boc-protected acids) .

Advanced: How is this compound applied in peptide synthesis?

Answer:
As a Boc-protected β-amino acid derivative, it is used to:

  • Introduce Chirality : Incorporate (3S,4S) stereochemistry into peptide backbones via solid-phase synthesis (SPPS) .
  • Enhance Protease Resistance : β-amino acids reduce enzymatic degradation in therapeutic peptides .
    Coupling efficiency is optimized using HATU/DIPEA activation and monitored by Kaiser test for free amines .

Advanced: How to evaluate its biological activity in enzyme inhibition studies?

Answer:

  • Kinetic Assays : Measure IC₅₀ via fluorescence-based assays (e.g., fluorogenic substrates for proteases) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to target enzymes (e.g., HIV-1 protease) .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and target engagement (Western blot for downstream biomarkers) .

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